Diethoxyethyl phthalate

Catalog No.
S662015
CAS No.
605-54-9
M.F
C16H22O6
M. Wt
310.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxyethyl phthalate

CAS Number

605-54-9

Product Name

Diethoxyethyl phthalate

IUPAC Name

bis(2-ethoxyethyl) benzene-1,2-dicarboxylate

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

RMKYMNRQXYPJHL-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC

Synonyms

Phthalic acid bis(2-ethoxyethyl) ester

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC
  • Environmental Fate and Effects: Researchers are studying how BEEP behaves in the environment. This includes understanding how it breaks down (degradation) and its potential effects on wildlife. [Source 1]
  • Potential Health Effects: Some studies have investigated possible links between BEEP exposure and various health problems. However, more research is needed to confirm these links and understand the mechanisms involved. [Source 2]

Source 1:

  • National Institute of Environmental Health Sciences (NIEHS):

Source 2:

  • European Food Safety Authority (EFSA):

Diethoxyethyl phthalate is a colorless, odorless liquid that belongs to the class of phthalate esters. Its chemical formula is C12H14O4C_{12}H_{14}O_{4}, and it is characterized by its density greater than that of water, making it insoluble in water. This compound is primarily utilized as a plasticizer and has applications in various industrial sectors, including the manufacturing of perfumes and other consumer products .

There is no current scientific research available on the specific mechanism of action of BEEC.

  • Potential endocrine disruptor: Some phthalates can interfere with hormone function. Further research is needed to determine if BEEC shares this property [].
  • Environmental impact: Phthalate esters can leach from products and potentially harm ecosystems. More data is needed on the environmental behavior of BEEC [].
Typical of esters:

  • Hydrolysis: In the presence of water and acids, diethoxyethyl phthalate can hydrolyze to form its corresponding monoester and phthalic acid.
  • Transesterification: This reaction involves the exchange of alkoxy groups between alcohols and diethoxyethyl phthalate, which can lead to the formation of different esters.
  • Oxidation: Strong oxidizing agents can react with diethoxyethyl phthalate, potentially leading to the formation of carboxylic acids .

The biological activity of diethoxyethyl phthalate has been a subject of research, particularly concerning its potential endocrine-disrupting effects. Studies indicate that exposure to phthalates, including diethoxyethyl phthalate, may interfere with androgen biosynthesis, affecting male reproductive development. In animal models, chronic exposure has been linked to alterations in germ cell populations in testes without affecting sexual differentiation. Additionally, teratogenic effects have been observed in pregnant rats, where certain doses resulted in skeletal malformations in offspring .

Diethoxyethyl phthalate is synthesized through the reaction of ethanol with phthalic anhydride in the presence of a strong acid catalyst. The general reaction can be summarized as follows:

text
Phthalic Anhydride + Ethanol → Diethoxyethyl Phthalate + Water

This method allows for the efficient production of diethoxyethyl phthalate, which is then purified for use in various applications .

Diethoxyethyl phthalate serves multiple purposes across different industries:

  • Plasticizer: It is predominantly used as a plasticizer in polyvinyl chloride (PVC) products, enhancing flexibility and durability.
  • Fragrance Fixative: In perfumery, it acts as a blender and fixative, helping to stabilize scents.
  • Cosmetics: It is incorporated into various cosmetic formulations for its emollient properties .

Research on interaction studies involving diethoxyethyl phthalate has primarily focused on its environmental impact and biological interactions. It has been shown to biodegrade slowly in soil through microbial activity, which involves hydrolysis followed by further degradation into monoesters and phthalic acid. The presence of other contaminants can enhance this process. In mammals, diethoxyethyl phthalate is hydrolyzed by pancreatic enzymes into monoesters, indicating its metabolic pathways .

Diethoxyethyl phthalate shares similarities with other compounds within the phthalate ester family. Here are some notable comparisons:

Compound NameChemical FormulaPrimary UseUnique Characteristics
Diethyl PhthalateC10H10O4C_{10}H_{10}O_{4}PlasticizerCommonly used in cosmetics; lower toxicity profile
Bis(2-Ethylhexyl) PhthalateC24H38O4C_{24}H_{38}O_{4}PlasticizerWidely used in medical devices; concerns over leaching
Dibutyl PhthalateC16H18O4C_{16}H_{18}O_{4}PlasticizerKnown for its high volatility; environmental concerns
Dimethyl PhthalateC10H10O4C_{10}H_{10}O_{4}PlasticizerLower molecular weight; higher solubility

Uniqueness: Diethoxyethyl phthalate's unique structure allows it to function effectively as both a plasticizer and fragrance fixative while exhibiting relatively low toxicity compared to some other members of the phthalate family .

XLogP3

2.2

Boiling Point

345.0 °C

Melting Point

34.0 °C

Other CAS

605-54-9

Wikipedia

Bis(2-ethoxyethyl) phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester: INACTIVE

Dates

Last modified: 08-15-2023

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